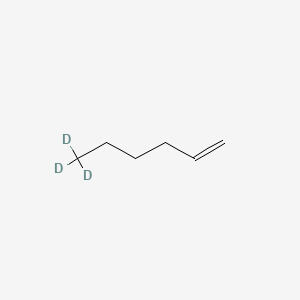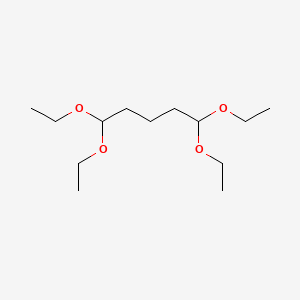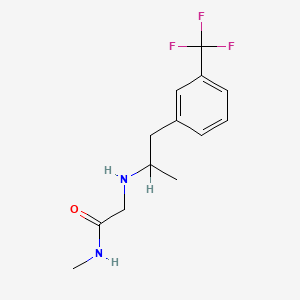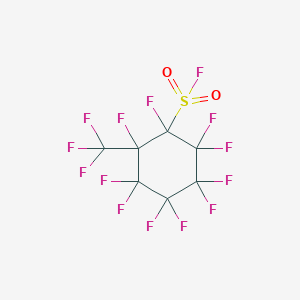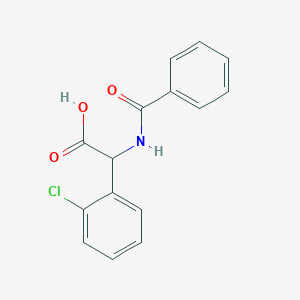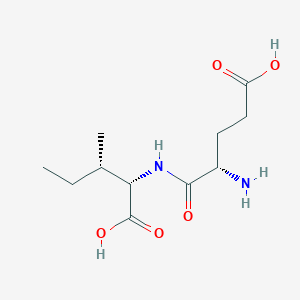
Glutamylisoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glutamylisoleucine is a dipeptide composed of gamma-glutamate and isoleucine. It is a proteolytic breakdown product of larger proteins and belongs to the family of N-acyl-alpha amino acids and derivatives . This compound is of interest due to its potential physiological and cell-signaling effects.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of glutamylisoleucine typically involves the enzymatic cleavage of larger proteins by gamma-glutamyl transpeptidases. These enzymes cleave the gamma-glutamyl amide bond of glutathione to release the gamma-glutamyl group, which can then be transferred to isoleucine . The reaction conditions often involve maintaining a specific pH and temperature to optimize enzyme activity.
Industrial Production Methods
Industrial production of this compound may involve the use of recombinant gamma-glutamyl transpeptidases to enhance yield and efficiency. The process can be scaled up using bioreactors where the enzyme and substrate concentrations, as well as reaction conditions, are carefully controlled to maximize production .
化学反应分析
Types of Reactions
Glutamylisoleucine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of this compound, while reduction may yield reduced forms of the compound.
科学研究应用
Glutamylisoleucine has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and cleavage.
Biology: It is studied for its role in protein metabolism and cell signaling.
Medicine: It has potential therapeutic applications due to its physiological effects.
Industry: It is used in the production of bioactive peptides and as a substrate in enzymatic reactions
作用机制
The mechanism of action of glutamylisoleucine involves its interaction with specific enzymes and receptors in the body. Gamma-glutamyl transpeptidases catalyze the hydrolysis of gamma-glutamyl bonds, releasing the gamma-glutamyl group, which can then interact with other molecules. This interaction can influence various cellular pathways and physiological processes .
相似化合物的比较
Similar Compounds
- Gamma-glutamylthreonine
- Gamma-glutamylvaline
- Gamma-glutamylleucine
Uniqueness
Glutamylisoleucine is unique due to its specific amino acid composition and the physiological effects it exerts. While similar compounds like gamma-glutamylthreonine and gamma-glutamylvaline share some structural similarities, this compound has distinct properties that make it valuable for specific research and industrial applications .
属性
CAS 编号 |
5879-22-1 |
|---|---|
分子式 |
C11H20N2O5 |
分子量 |
260.29 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C11H20N2O5/c1-3-6(2)9(11(17)18)13-10(16)7(12)4-5-8(14)15/h6-7,9H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t6-,7-,9-/m0/s1 |
InChI 键 |
SNFUTDLOCQQRQD-ZKWXMUAHSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCC(=O)O)N |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


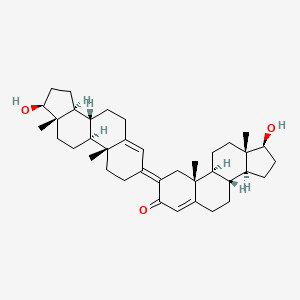
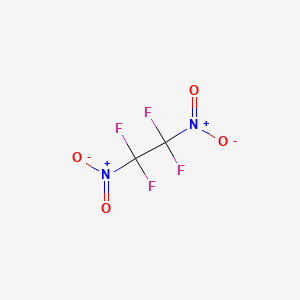
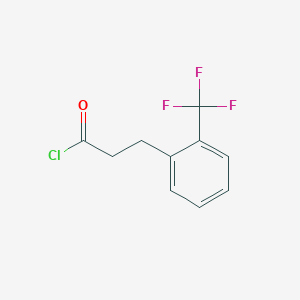
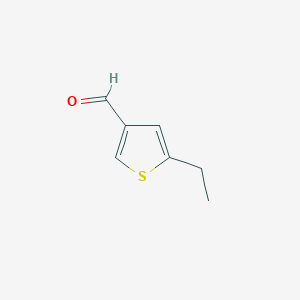
![rel-N-[(1R,4R)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B15289229.png)
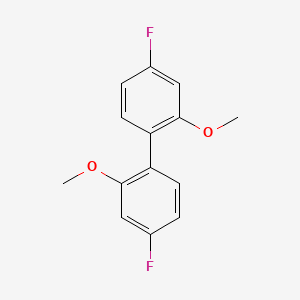
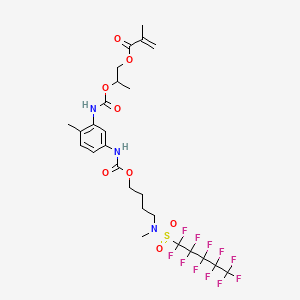
![[(4R)-2-hydroxy-2-oxo-1,3,2lambda5-dioxaphospholan-4-yl]methyl 8-[(1S,2R)-2-hexylcyclopropyl]octanoate](/img/structure/B15289252.png)
![4-[Benzyl(ethyl)amino]benzenediazonium hexafluorophosphate](/img/structure/B15289264.png)
